2-Chloro-N-[2-[(3-ethyl-1,2-oxazol-5-yl)methoxy]ethyl]acetamide
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Overview
Description
2-Chloro-N-[2-[(3-ethyl-1,2-oxazol-5-yl)methoxy]ethyl]acetamide is a synthetic organic compound characterized by its unique structure, which includes a chloroacetamide moiety and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-[(3-ethyl-1,2-oxazol-5-yl)methoxy]ethyl]acetamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of an α-haloketone with an amide in the presence of a base.
Ether Formation: The oxazole derivative is then reacted with an appropriate alkyl halide to form the ether linkage. This step often requires the use of a strong base such as sodium hydride (NaH) to deprotonate the oxazole, facilitating nucleophilic substitution.
Acetamide Formation: The final step involves the reaction of the intermediate with chloroacetyl chloride in the presence of a base like triethylamine (TEA) to form the chloroacetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro group in the acetamide moiety can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, although these are less common due to the stability of the aromatic system.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Mild oxidizing agents like hydrogen peroxide (H₂O₂) or peracids.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH).
Major Products
Substitution: Depending on the nucleophile, products can include azides, thiocyanates, or ethers.
Hydrolysis: Products include carboxylic acids and amines.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 2-Chloro-N-[2-[(3-ethyl-1,2-oxazol-5-yl)methoxy]ethyl]acetamide can be used as an intermediate in the synthesis of more complex molecules. Its reactive chloroacetamide group makes it a valuable building block for constructing diverse chemical entities.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug development. Its structure suggests potential interactions with biological targets, which could be explored for therapeutic applications, such as antimicrobial or anticancer agents.
Industry
In materials science, derivatives of this compound could be used in the development of new polymers or as additives to modify the properties of existing materials. Its unique structure might impart desirable characteristics such as increased stability or specific reactivity.
Mechanism of Action
The mechanism by which 2-Chloro-N-[2-[(3-ethyl-1,2-oxazol-5-yl)methoxy]ethyl]acetamide exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or modulating their activity. The chloroacetamide group is known to form covalent bonds with nucleophilic sites in proteins, which could lead to enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(2-hydroxyethyl)acetamide: Lacks the oxazole ring, making it less complex and potentially less versatile.
N-(2-Chloroethyl)-N-methylacetamide: Similar in having a chloroacetamide group but differs in the alkyl chain structure.
2-Chloro-N-(2-methoxyethyl)acetamide:
Uniqueness
2-Chloro-N-[2-[(3-ethyl-1,2-oxazol-5-yl)methoxy]ethyl]acetamide is unique due to the presence of the oxazole ring, which can participate in additional types of chemical reactions and interactions compared to simpler chloroacetamides. This structural feature enhances its potential utility in various scientific and industrial applications.
Properties
IUPAC Name |
2-chloro-N-[2-[(3-ethyl-1,2-oxazol-5-yl)methoxy]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O3/c1-2-8-5-9(16-13-8)7-15-4-3-12-10(14)6-11/h5H,2-4,6-7H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAMHECQHHRVHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)COCCNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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